molecular formula C16H12ClNO2 B12611486 2-(4-Chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile CAS No. 651306-63-7

2-(4-Chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile

Cat. No.: B12611486
CAS No.: 651306-63-7
M. Wt: 285.72 g/mol
InChI Key: HHKRMMUXMHFSNQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile is an organic compound that features a cyclopropane ring substituted with phenoxy and chlorophenoxy groups, as well as a carbonitrile group

Preparation Methods

The synthesis of 2-(4-Chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile typically involves the reaction of 4-chlorophenol and phenol with cyclopropane derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the phenols, followed by the addition of a cyclopropane derivative containing a leaving group, such as a halide. The reaction proceeds through nucleophilic substitution to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

2-(4-Chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The phenoxy and chlorophenoxy groups can participate in nucleophilic aromatic substitution reactions, especially under basic conditions. Common reagents and conditions for these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and bases for substitution reactions.

Scientific Research Applications

2-(4-Chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-(4-Chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile include:

Properties

CAS No.

651306-63-7

Molecular Formula

C16H12ClNO2

Molecular Weight

285.72 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile

InChI

InChI=1S/C16H12ClNO2/c17-13-6-8-15(9-7-13)20-16(10-12(16)11-18)19-14-4-2-1-3-5-14/h1-9,12H,10H2

InChI Key

HHKRMMUXMHFSNQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(OC2=CC=CC=C2)OC3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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